molecular formula C8H12O B11937503 1-(Cyclopent-1-en-1-yl)propan-1-one CAS No. 27042-01-9

1-(Cyclopent-1-en-1-yl)propan-1-one

Cat. No.: B11937503
CAS No.: 27042-01-9
M. Wt: 124.18 g/mol
InChI Key: JFLUEFBLFMYJOE-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)propan-1-one is a chemical compound with the CAS Registry Number 27042-01-9 . Its molecular formula is C8H12O, and it has a molecular weight of 124.18 g/mol . The structure of the compound features a propanone chain attached to a cyclopentene ring, a motif that is of interest in synthetic and medicinal chemistry. This enone functionality is a common building block in organic synthesis and has been identified as a key fragment in the structure of more complex molecules designed for pharmaceutical research . For instance, analogues containing the cyclopent-1-en-1-yl group have been explored in the development of selective immunoproteasome inhibitors, which are being investigated as potential therapeutic agents for hematologic malignancies and autoimmune diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for conducting all necessary safety and hazard evaluations before use.

Properties

CAS No.

27042-01-9

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(cyclopenten-1-yl)propan-1-one

InChI

InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3

InChI Key

JFLUEFBLFMYJOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CCCC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Phosphonate Reagent Preparation :
    Dimethyl 2-oxo-3,3-dimethyl-4-oxaheptylphosphonate is synthesized by reacting dimethyl methylphosphonate with methyl propoxyisobutyrate in tetrahydrofuran (THF) at −78°C using n-butyllithium as a base.

    CH3PO(OCH3)2+CH3COOCH(CH3)2Li+Phosphonate B\text{CH}_3\text{PO(OCH}_3\text{)}_2 + \text{CH}_3\text{COOCH}(\text{CH}_3)_2 \xrightarrow{\text{Li}^+} \text{Phosphonate B}
  • Enone Formation :
    The sodium or lithium salt of the phosphonate reacts with a γ-lactone (e.g., 2-[3α,5α-dihydroxy-2β-(3α-hydroxy-4,4-dimethyl-5-oxa-trans-1-octen-yl)cyclopent-1α-yl]acetic acid) in THF at 0–30°C. Neutralization with acetic acid yields the enone product.

Key Conditions

  • Temperature: −78°C (phosphonate preparation), 0–30°C (coupling)

  • Solvents: THF, methylene chloride

  • Yield: ~93% (phosphonate), ~85% (enone)

Friedel-Crafts Acylation of Activated Cyclopentene

While classical Friedel-Crafts acylation targets aromatic systems, conjugated cyclopentene derivatives can undergo analogous reactions when activated by electron-donating groups.

Substrate Activation

Cyclopentene is functionalized with a silyl ether or alkoxy group to enhance nucleophilicity. For example, 4-isopropylcyclopenta-1,3-diene reacts with acetyl chloride in the presence of AlCl₃ to form 1-(4-isopropylcyclopenta-1,3-dien-1-yl)ethan-1-one.

Reaction Workup

  • Acylating Agent : Acetyl chloride or propionyl chloride

  • Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Purification : Extraction with CH₂Cl₂ (4 × 30 mL), drying over Na₂SO₄, and rotary evaporation.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.24 (s, 1H), 2.33 (s, 3H)

  • HRMS : m/z 151.1118 ([C₁₀H₁₄O + H]⁺)

Cyclization of Linear Precursors

Intramolecular cyclization offers a route to construct the cyclopentene ring and ketone group simultaneously.

Aldol Condensation

A diketone precursor undergoes base-catalyzed cyclization. For example, 3-oxopentanedioic acid dimethyl ester cyclizes in the presence of KOtBu to form the cyclopentenone framework.

Oxidative Cyclization

Copper(I) iodide-mediated coupling of propargyl alcohols with ketones generates cyclic enones. For this compound, propargyl alcohol derivatives react with propionyl chloride under oxidative conditions.

Optimized Parameters

  • Catalyst: CuI (10 mol%)

  • Oxidant: O₂ or TEMPO

  • Yield: 70–80%

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Wadsworth-Emmons85–93High selectivity, scalableRequires specialized phosphonates
Friedel-Crafts65–75Broad substrate scopeLimited to activated cyclopentenes
Cyclization70–80Atom-economicSensitivity to steric hindrance

Industrial-Scale Considerations

For large-scale synthesis, the Wadsworth-Emmons reaction is preferred due to its reproducibility and high yields. Patent US4169895 details a pilot-scale protocol using 73.0 g dimethyl methylphosphonate to produce 60.3 g phosphonate intermediate (93% yield). Critical steps include:

  • Low-temperature (−78°C) phosphonate synthesis to prevent side reactions.

  • Column chromatography for purifying enone products.

Emerging Techniques

Recent advances in photoredox catalysis enable visible-light-mediated acylations of alkenes. For example, Ru(bpy)₃²⁺ catalyzes the coupling of cyclopentene with propionaldehyde under blue LED irradiation, yielding this compound in 60% yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Molecular Formula Key Structural Features Synthesis Highlights Applications/Reactivity
1-(Cyclopent-1-en-1-yl)propan-1-one C₈H₁₀O Cyclopentene ring fused to propanone; α,β-unsaturated ketone Likely via cyclopentene-carboxylic acid intermediates (e.g., ) Potential precursor for pharmaceuticals or materials; reactivity influenced by conjugation
1-(Cyclopent-1-en-1-yl)ethan-1-one C₇H₈O Shorter alkyl chain (acetyl vs. propanone); same cyclopentene ring Synthesized via similar acylative routes () Intermediate in heterocyclic synthesis (e.g., )
1-(2-Cyclopenten-1-yl)-2-propanone C₈H₁₂O Cyclopentenyl group at C2 position; saturated ketone Commercial availability (CAS 105-24-8; ) Less conjugation compared to 1-enyl analogs; altered reactivity
1-(1-Cyclohexenyl)-2-methylpropan-1-one C₁₀H₁₆O Larger cyclohexene ring; branched methyl group Not explicitly detailed; likely via alkylation of cyclohexene precursors () Steric effects influence catalytic applications
1-(4-Chlorophenyl)propan-1-one C₉H₉ClO Aromatic substitution (electron-withdrawing Cl); linear propanone Halogenated propiophenone synthesis () Coupling reactions (e.g., with NHPI/HOBt for C–C bond formation)

Reactivity and Functional Group Influence

  • Conjugation Effects: The α,β-unsaturated ketone in this compound enhances electrophilicity, making it prone to nucleophilic attacks (e.g., Michael additions) compared to saturated analogs like 1-(2-cyclopenten-1-yl)-2-propanone .
  • Ring Size and Substituents : Cyclohexene analogs () exhibit increased steric hindrance, reducing reactivity in catalytic processes, while smaller cyclopentene rings favor planar conformations (e.g., crystal packing in ) .
  • Aryl vs. Cyclic Substitution: Halogenated aryl propanones () demonstrate higher polarity and regioselectivity in coupling reactions compared to cyclic enones, which lack aromatic stabilization .

Biological Activity

1-(Cyclopent-1-en-1-yl)propan-1-one, an organic compound with the molecular formula C8_8H12_{12}O, is a ketone characterized by a cyclopentene ring attached to a propanone group. This compound has garnered attention for its potential biological activities and interactions in various scientific fields, including chemistry, biology, and medicine.

The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic potential.

Reaction Types

  • Oxidation : Converts the compound to carboxylic acids or aldehydes using agents like potassium permanganate (KMnO4_4).
  • Reduction : Transforms the ketone group into an alcohol using reducing agents like sodium borohydride (NaBH4_4).
  • Substitution : Involves nucleophilic substitution where the ketone group can be replaced by other functional groups using Grignard reagents or organolithium compounds.

The biological activity of this compound is attributed to its ability to act as an electrophile, interacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains suggests potential applications in treating infections.

Anti-inflammatory Effects

Preliminary research indicates that this compound may exhibit anti-inflammatory properties. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Emerging studies suggest that the compound may have anticancer activity. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests its potential role in managing inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
IL-6200120
TNF-alpha15090

Study 3: Anticancer Activity

A preliminary study assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50_{50} values indicated promising anticancer activity.

Cell LineIC50_{50} (µg/mL)
HePG221.19
MCF730.91
PC349.32

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